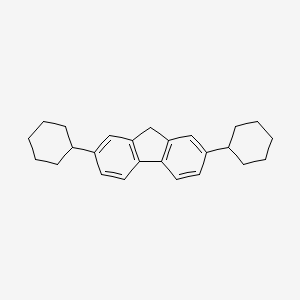
2,7-dicyclohexyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dicyclohexyl-9H-fluorene is a polycyclic aromatic hydrocarbon that features two cyclohexyl groups attached to the fluorene core. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dicyclohexyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts alkylation of fluorene with cyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Dicyclohexyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorenes, depending on the specific reagents and conditions used.
Scientific Research Applications
2,7-Dicyclohexyl-9H-fluorene finds applications in several fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2,7-dicyclohexyl-9H-fluorene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9H-fluorene
- 2,7-Dihydroxy-9H-fluorene
- 2,7-Dichloro-9H-fluorene
Comparison
Compared to these similar compounds, 2,7-dicyclohexyl-9H-fluorene is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties
Biological Activity
2,7-Dicyclohexyl-9H-fluorene is a polycyclic aromatic hydrocarbon characterized by its unique structure, featuring two cyclohexyl groups attached to a fluorene core. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H30 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C25H30/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h11-16,18-19H,1-10,17H2 |
| InChI Key | BERZFFGKIZFGLB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5CCCCC5 |
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of various biochemical pathways. Research has indicated that the compound may influence cellular processes through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for certain receptors, affecting signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Recent studies have highlighted the synthesis of derivatives based on fluorene structures that exhibit significant antimicrobial properties. For instance, compounds derived from 2,7-dichloro-9H-fluorene were tested against multidrug-resistant strains and showed promising results against various bacterial and fungal pathogens .
- Anticancer Activity : The anticancer potential of fluorene derivatives has been explored extensively. A study focused on novel thiazolidinone and azetidinone derivatives derived from fluorene demonstrated significant cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .
Comparative Analysis with Similar Compounds
When compared to other fluorene derivatives such as 2,7-dibromo-9H-fluorene and 2,7-dihydroxy-9H-fluorene, this compound exhibits distinct steric and electronic properties due to the presence of cyclohexyl groups. This structural uniqueness contributes to its varied biological activities.
Properties
Molecular Formula |
C25H30 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,7-dicyclohexyl-9H-fluorene |
InChI |
InChI=1S/C25H30/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h11-16,18-19H,1-10,17H2 |
InChI Key |
BERZFFGKIZFGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















